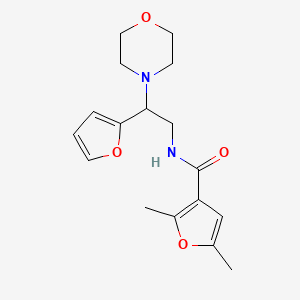

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by a central furan-3-carboxamide scaffold substituted with a 2,5-dimethyl group. The amide nitrogen is further functionalized with a 2-(furan-2-yl)-2-morpholinoethyl moiety. This structure combines two furan rings (one in the carboxamide core and another in the ethyl side chain), a morpholine group (a six-membered heterocycle containing one oxygen and one nitrogen atom), and methyl substituents.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-10-14(13(2)23-12)17(20)18-11-15(16-4-3-7-22-16)19-5-8-21-9-6-19/h3-4,7,10,15H,5-6,8-9,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSYRGBHNDZYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with specific biomolecules. In medicine, it has potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby altering cellular functions and providing therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide with structurally or functionally related compounds from the evidence:

Structural and Functional Group Comparisons

Key Observations:

- Morpholine vs. Amine Substituents: The target compound’s morpholinoethyl group distinguishes it from USP 31 compounds, which feature dimethylamino or sulphanyl-ethyl substituents. Morpholine’s polar nature may confer better aqueous solubility compared to bulkier amines .

- Functional Groups: The carboxamide group in the target compound contrasts with phthalimide () or thiazolidinone () cores, which are associated with polymer synthesis and heterocyclic bioactivity, respectively.

Data Table: Physicochemical and Functional Properties

Research Findings and Discussion

- Structural Advantages: The morpholinoethyl group may improve pharmacokinetic properties over simpler amines, as seen in FDA-approved drugs with morpholine motifs .

- Limitations: No direct cytotoxicity or efficacy data are available for the target compound. ’s colorimetric assays could theoretically assess its proliferative effects, but such studies are absent in the provided materials .

- Future Directions: Comparative studies with USP 31 compounds or naphthofuran derivatives are warranted to evaluate bioactivity. Synthetic routes could be optimized using high-purity protocols akin to ’s phthalimide synthesis .

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | Cell cycle arrest |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it exhibited a significant ability to neutralize reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µM) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 20.0 | Ascorbic Acid |

| ABTS Radical Scavenging | 18.5 | Trolox |

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function.

Study 1: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results showed that the compound selectively inhibited cancer cell growth while sparing normal cells, highlighting its therapeutic potential.

Study 2: Neuroprotection in Rodent Models

A rodent model study demonstrated that administration of this compound prior to inducing neurotoxic conditions significantly mitigated neuronal damage and improved behavioral outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.